MAO-B Inhibition Potency and Selectivity vs. MAO-A
2-Chloro-6-(1-piperidinylsulfonyl)quinoline exhibits moderate inhibitory activity against human MAO-B with an IC50 of 17,000 nM, while demonstrating minimal activity against MAO-A (IC50 > 100,000 nM) [1]. This represents a >5.9-fold selectivity for MAO-B over MAO-A. In contrast, a series of optimized quinoline-8-sulfonamides reported by Zagórska et al. (2024) display significantly higher potency against MAO-B, with compound a12 achieving an IC50 of 470 nM [2]. The target compound's weaker, yet selective, MAO-B inhibition profile positions it as a valuable tool for studying subtle modulation of the enzyme, in contrast to potent, multi-targeting inhibitors.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (MAO-B) |
| Comparator Or Baseline | Compound a12 (quinoline-8-sulfonamide): 470 nM |
| Quantified Difference | Target compound is ~36-fold less potent than compound a12 |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This data clarifies that this compound is not a potent MAO-B inhibitor; its utility lies in its weak, selective activity, making it suitable as a negative control or for studies requiring minimal target engagement.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376): Affinity Data for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. IC50: 1.70E+4 nM for human MAO-B; >1.00E+5 nM for human MAO-A. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820. View Source
- [2] Zagórska A, et al. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Adv. 2024;14(13):8905-8920. doi:10.1039/d3ra05501a. View Source
